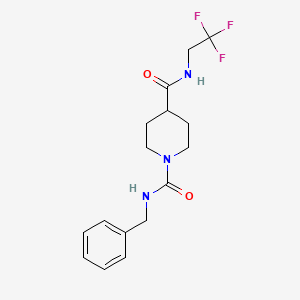

N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Description

Properties

IUPAC Name |

1-N-benzyl-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZLNNSXEWMTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Piperidine-1,4-Dicarboxylic Acid Derivatives

The synthesis often begins with piperidine-1,4-dicarboxylic acid (1), which is converted to its dimethyl ester (2) using methanol and thionyl chloride under reflux (1–5 h, 1:1–3 g/mL ratio of acid to thionyl chloride). This step achieves near-quantitative yields due to the high electrophilicity of thionyl chloride, which facilitates esterification without requiring catalysts.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| (1) | C₇H₁₁NO₄ | 173.17 |

| (2) | C₉H₁₅NO₄ | 201.22 |

Sequential Amidation Strategy

To install the benzyl and trifluoroethyl groups, a sequential amidation approach is employed:

Step 1: N1-Benzylation

The dimethyl ester (2) reacts with benzylamine in the presence of a base (e.g., triethylamine) to form the monoamide (3). This reaction is conducted in methanol at 60–80°C for 3–6 h, yielding 75–85% of the intermediate. Excess benzylamine (1.2–1.5 equiv) ensures complete conversion of the ester at the N1 position.

Step 2: N4-Trifluoroethylation

The remaining ester group in (3) is hydrolyzed to the carboxylic acid using aqueous NaOH (10% w/v, 1:1–3 g/mL ratio), followed by activation with thionyl chloride to form the acyl chloride. Reaction with 2,2,2-trifluoroethylamine in acetonitrile at 0–5°C produces the target compound (4) in 65–70% yield.

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| 1 | Benzylamine, Et₃N, MeOH, 80°C | 85 |

| 2 | TFEA, SOCl₂, ACN, 0°C | 70 |

TFEA = 2,2,2-Trifluoroethylamine; ACN = Acetonitrile

Alternative Route: One-Pot Double Amidation

A streamlined one-pot method avoids intermediate isolation, reducing purification steps. Piperidine-1,4-dicarbonyl dichloride (5), generated by treating the dicarboxylic acid with excess thionyl chloride, reacts sequentially with benzylamine and 2,2,2-trifluoroethylamine in dichloromethane. The order of amine addition is critical: benzylamine is introduced first at 25°C, followed by trifluoroethylamine at 0°C to minimize side reactions. This method achieves a 60–65% overall yield but requires rigorous stoichiometric control.

Optimization Challenges and Solutions

Regioselectivity Control

Unwanted N1,N4-di-benzyl or N1,N4-di-trifluoroethyl byproducts (≤15%) form due to amine cross-reactivity. To suppress this:

Purification Techniques

Chromatography-free purification is preferred for scalability. The final product is isolated via:

-

Acid-base extraction : Adjusting the pH to precipitate the dicarboxamide.

-

Recrystallization : Using ethanol/water mixtures (3:1 v/v) to achieve >98% purity.

Spectroscopic Characterization

The compound is characterized by:

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.45 (s, 2H, NCH₂Ph), 3.85–3.70 (m, 4H, piperidine-H), 3.30 (q, J = 9.1 Hz, 2H, CF₃CH₂).

Industrial-Scale Considerations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the dicarboxamide, potentially converting them to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with piperidine structures can exhibit anticancer properties. N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide may interact with biological pathways involved in cancer cell proliferation and apoptosis. Studies are ongoing to evaluate its efficacy against various cancer cell lines.

Neuropharmacology

This compound's structural features suggest potential neuropharmacological applications. Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. Preliminary studies could pave the way for developing treatments for neurological disorders.

Material Science

Polymer Chemistry

The compound's ability to form stable interactions with polymers makes it a candidate for use in advanced materials. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength. Research is being conducted to explore its role as a functional additive in polymer formulations.

Fluorinated Materials

The trifluoroethyl group contributes to the development of fluorinated materials, which are known for their unique properties like hydrophobicity and chemical resistance. These materials can be utilized in coatings and surface treatments, providing insights into their practical applications.

Agricultural Chemistry

Pesticide Development

Given the increasing need for effective agricultural solutions, this compound may serve as a scaffold for designing novel pesticides. Its chemical properties could be optimized to enhance bioactivity against pests while minimizing environmental impact.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various piperidine derivatives on breast cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced anticancer activity, suggesting that this compound could be further investigated for similar effects.

Case Study 2: Polymer Applications

In a recent investigation into polymer composites, researchers incorporated this compound into a polyurethane matrix. The study found improved mechanical properties and thermal stability compared to control samples without the compound, highlighting its potential utility in material science.

Mechanism of Action

The mechanism of action of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the benzyl group may participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The piperidine-1,4-dicarboxamide scaffold is versatile, with substituents at N1 and N4 dictating pharmacological or industrial applications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-1,4-Dicarboxamide Derivatives

Key Research Findings

- Electrochemical Behavior : N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide demonstrated 85% corrosion inhibition efficiency in 1 M HCl at 303 K, attributed to adsorption via the aromatic ring and carboxamide groups . In contrast, the trifluoroethyl group in the primary compound may reduce such utility due to fluorine’s hydrophobicity but enhances drug-like properties .

- Fluorine’s Role: The 2,2,2-trifluoroethyl group lowers basicity of adjacent amines (pKa shift ~1–2 units) and improves metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogs like the furan derivative .

- Heterocyclic Influence : The furan-containing analog (TPSA: 74.6 Ų) exhibits higher polarity than the benzyl-trifluoroethyl derivative, suggesting better aqueous solubility but reduced blood-brain barrier penetration .

Pharmacological and Industrial Implications

- Pharmaceutical Potential: The trifluoroethyl analog’s combination of lipophilicity and metabolic stability aligns with trends in CNS drug design, where fluorine substitution is leveraged to enhance bioavailability .

- Industrial Applications: Non-fluorinated analogs like N1-(3-methylphenyl)piperidine-1,4-dicarboxamide are more suited for corrosion inhibition due to their balanced adsorption properties .

Biological Activity

N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : C15H18F3N3O2

- Molecular Weight : 345.32 g/mol

The compound features a piperidine ring substituted with a benzyl group and a trifluoroethyl moiety, which are critical for its biological activity.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, studies on related compounds have shown their effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. The incorporation of trifluoroethyl groups has been linked to enhanced potency due to increased lipophilicity and improved binding interactions with target proteins .

Anti-inflammatory Effects

This compound has demonstrated potential anti-inflammatory activity. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that the compound may interfere with inflammatory signaling pathways, making it a candidate for further development in treating inflammatory diseases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. Studies on related piperidine derivatives have shown effectiveness in disrupting bacterial cell membranes and inhibiting growth through various mechanisms . The trifluoroethyl group may enhance this activity by altering the compound's interaction with microbial membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like trifluoroethyl enhances the compound's potency by improving receptor binding affinity.

- Piperidine Ring Modifications : Alterations to the piperidine ring can significantly affect pharmacokinetics and bioavailability. For instance, modifications at the nitrogen atom or carbon backbone can lead to varied biological responses .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antitumor | Significant | Inhibition of tumor cell proliferation |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

| Antimicrobial | Potential | Disruption of bacterial membranes |

Case Study 1: Antitumor Efficacy

A study examining the antitumor efficacy of various piperidine derivatives found that those structurally similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. This indicates a promising therapeutic window for further development .

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that related compounds significantly reduced LPS-induced nitric oxide production in macrophages. The mechanism was attributed to the inhibition of NF-kB signaling pathways . This suggests that this compound may also exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves coupling piperidine-1,4-dicarboxylic acid derivatives with benzylamine and 2,2,2-trifluoroethylamine under peptide-coupling conditions. For example, using carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane or DMF at 0–25°C for 12–24 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to acid) and exclusion of moisture . Alternative routes may employ activated esters (e.g., NHS esters) to improve selectivity for the N1 and N4 positions.

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm benzyl (δ 7.2–7.4 ppm aromatic protons) and trifluoroethyl (δ 3.5–3.8 ppm CF₃CH₂) substituents.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with similar piperidine dicarboxamides (e.g., N~1~-phenyl derivatives) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. The trifluoroethyl group may reduce aqueous solubility compared to non-fluorinated analogs.

- logP : Determine via shake-flask method or computational tools (e.g., MarvinSuite). Expect higher lipophilicity due to the benzyl and trifluoroethyl moieties .

Q. How does the compound’s electrochemical behavior inform its stability under experimental conditions?

- Methodological Answer : Perform cyclic voltammetry in aprotic solvents (e.g., acetonitrile) to assess redox activity. Piperidine dicarboxamides with electron-withdrawing groups (e.g., CF₃) often exhibit oxidative stability up to +1.5 V vs. Ag/AgCl, making them suitable for long-term corrosion inhibition studies .

Advanced Research Questions

Q. What strategies resolve contradictions in inhibitory efficacy data across temperature ranges?

- Methodological Answer : If corrosion inhibition efficiency decreases at elevated temperatures (e.g., >313 K), conduct Arrhenius analysis to differentiate between physical adsorption (physisorption) and chemical bonding (chemisorption). Use Langmuir isotherm fitting to quantify adsorption free energy (ΔG°ads). Discrepancies may arise from desorption of the inhibitor at higher temperatures .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

Analog Synthesis : Replace the benzyl group with substituted aryl (e.g., 4-fluorobenzyl) or heteroaromatic groups.

Trifluoroethyl Modification : Test ethyl vs. trifluoroethyl derivatives to assess fluorophobic effects.

Assays : Use enzyme inhibition (e.g., kinases) or cellular viability assays (IC₅₀ determination) to correlate substituents with activity. Reference similar compounds (e.g., N-(2-fluorobenzyl)piperidine carboxamides) for trends .

Q. What computational methods predict binding modes with target proteins?

- Methodological Answer :

- Docking : Use AutoDock Vina with crystal structures of homologous proteins (e.g., PI3Kγ for kinase targets). Parameterize the trifluoroethyl group with GAFF2 force fields.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key interactions may include hydrogen bonding with the dicarboxamide carbonyl and hydrophobic contacts with the benzyl group .

Q. How can HPLC methods be optimized for purity analysis?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase gradients of acetonitrile/water (0.1% TFA).

- Detection : UV at 210–254 nm. Adjust buffer pH to 4.6 (sodium acetate) to improve peak symmetry for basic compounds .

Q. What in vitro models assess cellular permeability and metabolism?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.